BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

7-(3-Hydroxypropoxy)quinazolin-
4(3H)-one

Cat. No.: B143812

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis,
and known biological relevance of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one. This
compound is a key intermediate in the synthesis of the potent and selective Aurora B kinase
inhibitor, AZD1152 (Baracertib). While its primary role is as a precursor in a multi-step synthetic
pathway, understanding its chemical properties is crucial for the efficient production of this
clinically investigated anti-cancer agent. This document collates available data on its chemical
identity and provides a generalized context for its synthesis, acknowledging the current lack of
specific, publicly available experimental data for this particular molecule.

Molecular Structure and Identification

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a heterocyclic organic compound featuring a
quinazolinone core functionalized with a 3-hydroxypropoxy group at the 7-position.
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Identifier Value

IUPAC Name 7-(3-hydroxypropoxy)quinazolin-4(3H)-one
CAS Number 557770-89-5[1]

Chemical Formula C11H12N203][1]

Molecular Weight 220.22 g/mol [1]

Canonical SMILES C1=CC2=C(C=C1OCCCCO)C(=0O)NC=N2
InChl Key NENVTSMNZWBOJP-UHFFFAOYSA-N

digraph "7-(3-Hydroxypropoxy)quinazolin-4(3H)-one" {

graph [layout=neato, overlap=false, splines=true, maxiter=5000];
node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes

N1 [label="N", pos="0.5,1.2!"];

C2 [label="C", pos="1.5,1.2!"1;

N3 [label="N", pos="2.0,0.0!"1;

C4 [label="C", pos="1.0,-1.2'"];

C4a [label="C", pos="-0.5,-1.2!"];

C5 [label="C", pos="-1.5,-1.2!"];

C6 [label="C", pos="-2.0,0.0!"1;

C7 [label="C", pos="-1.5,1.2!"];

C8 [label="C", pos="-0.5,2.4!"];

C8a [label="C", pos="0.0,0.0!"1;

04 [label="0", pos="1.5,-2.4!"];
H3[label="H", pos="3.0,0.0!'"];

07 [label="0", pos="-2.5,2.4!"];

Cl prop [label="C", pos="-3.5,1.2!"];
C2 prop [label="C", pos="-4.5,2.41"];
C3 prop [label="C", pos="-5.5,1.2!"];
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0 prop [label="0", pos="-6.5,2.4!"];
H prop [label="H", pos="-7.0,1.8!"];

// Quinazolinone ring bonds
N1 -- C2;

C2 -- N3;
N3 -- C4;
C4 -- (Cda;
Cd4a -- (C8a;
C8a -- NI1;
C4a -- C5;
C5 -- Cob;
c6 -- C7;
C7 -- C8;
C8 -- (8a;

// Substituent bonds

C4 -- 04 [style=double];
N3 -- H3;

c7 -- 07;

07 -- C1 prop;

Cl prop -- C2 prop;

C2 prop -- C3 prop;

C3 prop -- 0 prop;

O prop -- H prop;

// Benzene ring double bonds
edge [style=double];

C5 -- C6;
C7 -- C8;
C8a -- NI1;
C2 -- N3;
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Cd4a -- C5;
c6 -- C7;
C8 -- (C8a;
C4 -- (C4a;
}

Figure 1: 2D Chemical Structure of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one.

Synthesis and Experimental Protocols

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is primarily known as a synthetic intermediate in
the preparation of the Aurora kinase inhibitor AZD1152.[1] While specific, detailed experimental
protocols for the synthesis of this exact molecule are not readily available in peer-reviewed
literature, its synthesis can be inferred from general methodologies for the preparation of
substituted quinazolin-4(3H)-ones.

A plausible synthetic route involves the reaction of a suitably substituted 2-aminobenzamide or
a related precursor with a source for the C2 carbon of the quinazolinone ring, followed by or
preceded by the etherification of the 7-hydroxy group.

General Synthetic Workflow:
Figure 2: Generalized synthetic workflow for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one.

Note on Experimental Protocols: The lack of published, detailed experimental protocols
prevents the inclusion of specific reaction conditions, reagent quantities, and purification
methods. Researchers aiming to synthesize this compound should refer to patents detailing the
synthesis of AZD1152, which may contain the necessary experimental procedures for its
intermediates.

Physicochemical Properties

Currently, there is a lack of experimentally determined physicochemical data in the public
domain. Predicted values for some properties are available from chemical suppliers.
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Property Predicted Value
Boiling Point 424.8 £51.0 °C[2]
Density 1.34 g/cm3[2]

pKa 14.79 + 0.10[2]

Spectroscopic Characterization

As of the latest literature search, no specific experimental spectroscopic data (*H NMR, 13C
NMR, Mass Spectrometry, IR) for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one has been
published. The characterization of this compound would typically involve the following
analyses:

'H NMR: Would be expected to show signals corresponding to the aromatic protons on the
quinazolinone ring, the methylene protons of the propoxy chain, and the hydroxyl proton.

e 13C NMR: Would display resonances for the carbon atoms of the quinazolinone core and the
propoxy side chain.

e Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 220.22
g/mol . Fragmentation patterns would likely involve the loss of the hydroxypropoxy side
chain.

« Infrared (IR) Spectroscopy: Characteristic peaks would be observed for the N-H and O-H
stretching, C=0 (amide) stretching, and aromatic C-H and C=C stretching vibrations.

Biological Activity and Signaling Pathways

The primary and currently understood biological relevance of 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one is its role as a key intermediate in the synthesis of
AZD1152 (Baracertib).[1]

Role as a Precursor to AZD1152:

AZD1152 is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active
form, AZD1152-HQPA. AZD1152-HQPA is a highly potent and selective inhibitor of Aurora B
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kinase, a key regulator of cell division. Inhibition of Aurora B leads to defects in chromosome
segregation and ultimately apoptosis in proliferating cancer cells.
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Figure 3: Role of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one as a precursor to the Aurora B
kinase inhibitor AZD1152.

Direct Biological Activity: There is currently no publicly available data to suggest that 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one has any significant direct biological activity or that it
has been investigated as a standalone therapeutic agent. Its utility appears to be confined to its
role in chemical synthesis.

Quantitative Data

Due to the lack of studies on the direct biological effects of 7-(3-Hydroxypropoxy)quinazolin-
4(3H)-one, there is no quantitative data such as ICso or Ki values to report for this compound.

Conclusion

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a well-defined chemical entity with a crucial,
albeit indirect, role in the development of anti-cancer therapeutics. Its significance lies in its
function as a key building block for the Aurora B kinase inhibitor AZD1152. While a
comprehensive dataset including detailed experimental protocols for its synthesis and full
spectroscopic characterization is not currently available in the public domain, this guide
provides a summary of its known properties and its place in the broader context of medicinal
chemistry. Further research into the synthesis of AZD1152, potentially through the examination
of relevant patents, is recommended for scientists requiring detailed experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth
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